Product packaging for VHL ligand 2 hydrochloride(Cat. No.:)

VHL ligand 2 hydrochloride

Cat. No.: B11931313
M. Wt: 481.1 g/mol
InChI Key: GHFOLQCCYGBOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate specific proteins responsible for disease. cellsignal.comacs.org This approach provides a significant advantage over traditional inhibitors by enabling the targeting of proteins previously considered "undruggable" due to the lack of suitable binding pockets for conventional drugs. cellsignal.comx-mol.com TPD encompasses several innovative modalities, each with a distinct mechanism for earmarking proteins for destruction.

The primary TPD strategies predominantly leverage the cell's natural degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. pharmafeatures.com Modalities that engage the UPS include the well-established Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. pharmafeatures.com In parallel, other platforms such as AUTACs (Autophagy-Targeting Chimeras) and LYTACs (Lysosome-Targeting Chimeras) have been developed to direct proteins, including those on the cell surface or in the extracellular space, to the lysosome for degradation. cellsignal.compharmafeatures.combohrium.com

Table 1: Key Targeted Protein Degradation (TPD) Modalities

Modality Mechanism of Action Primary Degradation System
PROTACs (Proteolysis-Targeting Chimeras) A heterobifunctional molecule with two ligands connected by a linker brings a target protein and an E3 ubiquitin ligase into close proximity, inducing ubiquitination and subsequent degradation of the target. acs.orgpharmafeatures.comrsc.org Ubiquitin-Proteasome System (UPS)
Molecular Glues A small molecule induces or stabilizes the interaction between an E3 ligase and a target protein, leading to the target's degradation. pharmafeatures.comfrontiersin.org Ubiquitin-Proteasome System (UPS)
Lysosome-Based Degraders (e.g., LYTACs, AUTACs) These molecules tether target proteins (including extracellular and membrane-bound proteins) to receptors that mediate their transport to the lysosome for degradation. cellsignal.compharmafeatures.com Autophagy-Lysosome Pathway

The Ubiquitin-Proteasome System (UPS) as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a fundamental and highly regulated cellular process responsible for the selective degradation of the majority of intracellular proteins. jci.orgoncotarget.com This role in maintaining protein homeostasis makes it essential for numerous cellular functions, and its dysregulation is a known factor in the pathology of major diseases, including cancer and neurodegenerative disorders. jci.orgmdpi.comcytoskeleton.com The therapeutic potential of targeting the UPS has been successfully validated by the clinical success of proteasome inhibitors, such as bortezomib, in the treatment of multiple myeloma. jci.orgoncotarget.com

The UPS operates through a precise enzymatic cascade. tandfonline.com Initially, an E1 ubiquitin-activating enzyme prepares a ubiquitin molecule for transfer. cytoskeleton.comtandfonline.com Next, an E2 ubiquitin-conjugating enzyme receives the activated ubiquitin. cytoskeleton.comtandfonline.com Finally, an E3 ubiquitin ligase, of which there are over 600 in humans, identifies a specific protein substrate and facilitates the transfer of ubiquitin to it. cytoskeleton.comtandfonline.comguidetopharmacology.org The attachment of a poly-ubiquitin chain serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein. tandfonline.com The high specificity of E3 ligases for their substrates makes them particularly attractive targets for developing novel therapeutics that can manipulate the degradation of specific disease-causing proteins. mdpi.comcytoskeleton.com

Table 2: Core Components of the Ubiquitin-Proteasome System (UPS)

Component Function
E1 Activating Enzymes Activate ubiquitin in an ATP-dependent manner, preparing it for conjugation. tandfonline.com
E2 Conjugating Enzymes Receive activated ubiquitin from E1 enzymes and transfer it to E3 ligases. tandfonline.com
E3 Ubiquitin Ligases Act as substrate recognition modules, binding to specific target proteins and catalyzing the final transfer of ubiquitin to the target. tandfonline.comguidetopharmacology.org
26S Proteasome A large protein complex that recognizes and degrades poly-ubiquitinated proteins. tandfonline.com

Introduction to the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and its Role

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex, often designated as CRL2^VHL^. tandfonline.comnih.gov The primary physiological function of the VHL complex is to regulate the cellular response to changes in oxygen availability. tandfonline.com

Under normal oxygen levels (normoxia), specific proline residues on the alpha subunits of hypoxia-inducible factors (HIF-α) are hydroxylated. nih.gov The VHL protein specifically recognizes and binds to this post-translationally modified form of HIF-α. nih.gov This binding event leads to the poly-ubiquitination of HIF-α and its subsequent degradation by the proteasome. tandfonline.comnih.gov This process effectively suppresses the hypoxic response, which includes the transcription of genes involved in angiogenesis and cell proliferation, when it is not needed. tandfonline.com

Due to its critical biological role, well-defined structure, and broad expression across human tissues, VHL has become one of the most frequently and successfully recruited E3 ligases in the development of PROTACs. x-mol.comresearchgate.net Its recruitment allows for the induced degradation of a wide array of protein targets. x-mol.com

Positioning VHL Ligand 2 Hydrochloride as a Key PROTAC Component

This compound is a synthetic small molecule specifically designed to bind to the VHL E3 ligase. medchemexpress.commedchemexpress.com It functions as an essential building block, or E3 ligase handle, in the construction of PROTACs. medchemexpress.com Within a PROTAC molecule, the this compound moiety serves to recruit the VHL E3 ligase complex. medchemexpress.commedchemexpress.com When the other end of the PROTAC binds to a protein of interest, a ternary complex is formed, bringing the target protein into close proximity with the VHL machinery. acs.orgrsc.org This induced proximity enables the VHL complex to efficiently tag the target protein with ubiquitin, marking it for destruction by the proteasome. acs.org

The utility of this compound is demonstrated by its incorporation into potent and selective protein degraders. medchemexpress.comtargetmol.com A prominent example is its use in the synthesis of ARV-771, a PROTAC designed to degrade Bromodomain and Extra-Terminal (BET) proteins. medchemexpress.comtargetmol.com In preclinical studies, ARV-771 demonstrated potent and selective degradation of BET proteins in castration-resistant prostate cancer cells, achieving a half-maximal degradation concentration (DC50) of less than 1 nM. medchemexpress.commedchemexpress.com

Nomenclature and Relationship to Predecessor VHL Ligands (e.g., (S,R,S)-AHPC, VH032)

The nomenclature of VHL ligands reflects their developmental history and specific chemical structures. This compound is chemically identified as (S,R,S)-AHPC-Me hydrochloride. medchemexpress.commedchemexpress.com The "(S,R,S)" designation refers to the specific stereoisomer of the molecule, which is critical for its high-affinity binding to the VHL protein. sigmaaldrich.com

This compound is a direct derivative of a line of well-established VHL ligands:

VH032 : A foundational small molecule developed as an inhibitor of the protein-protein interaction between VHL and HIF-1α. medchemexpress.comabmole.com

(S,R,S)-AHPC : Also known as VH032-NH2 or VHL ligand 1, this compound is a derivative of VH032 and is one of the most widely used VHL ligands for creating PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com

This compound ((S,R,S)-AHPC-Me hydrochloride) : This molecule is an (S,R,S)-AHPC-based ligand, representing a further chemical modification (methylation) within this class of VHL binders. medchemexpress.commedchemexpress.com It serves as an effective recruiter of the VHL protein for TPD applications. medchemexpress.commedchemexpress.com

Table 3: Key VHL Ligands and Their Nomenclature

Common Name Chemical Name / Synonym(s) CAS Number Relationship
VH032 - 1448188-62-2 medchemexpress.com A foundational VHL inhibitor. abmole.com
VHL Ligand 1 (S,R,S)-AHPC; VH032-NH2 medchemexpress.commedchemexpress.com 1448297-52-6 medchemexpress.com A derivative of VH032 commonly used in PROTACs. medchemexpress.com
VHL Ligand 1 Hydrochloride (S,R,S)-AHPC hydrochloride sigmaaldrich.com 1448189-80-7 medchemexpress.com The hydrochloride salt of VHL Ligand 1.
This compound (S,R,S)-AHPC-Me hydrochloride medchemexpress.commedchemexpress.com 1948273-03-7 medchemexpress.com An (S,R,S)-AHPC-based VHL ligand. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33ClN4O3S B11931313 VHL ligand 2 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33ClN4O3S

Molecular Weight

481.1 g/mol

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H

InChI Key

GHFOLQCCYGBOTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Origin of Product

United States

Molecular Recognition and E3 Ligase Engagement of Vhl Ligand 2 Hydrochloride

Structural and Functional Characteristics of the CRL2^VHL Complex

The CRL2^VHL complex is a multi-protein machine responsible for identifying and marking specific protein substrates for destruction by the proteasome. researchgate.net Its proper assembly and function are critical for maintaining cellular homeostasis, particularly in response to oxygen availability. nih.gov

The CRL2^VHL E3 ubiquitin ligase is a pentameric complex composed of five essential protein subunits:

Von Hippel-Lindau protein (VHL): The substrate recognition subunit that directly binds to the target protein. medchemexpress.comresearchgate.netresearchgate.netresearchgate.net

Cullin 2 (Cul2): A scaffold protein that provides the structural backbone of the complex, bringing the other components together. researchgate.netresearchgate.net

Elongin B (EloB) and Elongin C (EloC): These two proteins form a stable heterodimer that acts as an adaptor, linking the VHL protein to the Cul2 scaffold. researchgate.netresearchgate.netnih.gov VHL interacts with the EloB/C adaptor subunits through a conserved sequence motif known as the VHL/BC-box. nih.gov

RING-box protein 1 (Rbx1): This subunit possesses the catalytic activity, recruiting an E2 ubiquitin-conjugating enzyme that carries activated ubiquitin, facilitating the final transfer of ubiquitin to the substrate. researchgate.netresearchgate.netnih.gov

The assembly of this complex is a regulated process. For instance, the neddylation of Cul2, a post-translational modification, is crucial for the activation of the CRL2^VHL complex. researchgate.netnih.gov

The VHL protein is the key component of the CRL2^VHL complex responsible for its specificity. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netd-nb.info It is comprised of two distinct domains: a β-domain, which contains the binding site for substrates like HIF-1α, and an α-domain, which is primarily responsible for recruiting the Elongin B/C heterodimer. nih.gov The specificity of the CRL2^VHL complex is determined by the ability of the VHL protein to recognize and bind to specific motifs on its target substrates. researchgate.netd-nb.info Mutations in the VHL gene can disrupt these interactions and lead to various diseases, including the hereditary cancer syndrome, von Hippel-Lindau disease. d-nb.info

Under normal oxygen conditions (normoxia), the primary and most well-characterized endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-α). medchemexpress.comresearchgate.netnih.govscholaris.ca HIF-α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov

The recognition of HIF-α by VHL is a highly regulated process that depends on the post-translational modification of HIF-α. nih.gov In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α. oncotarget.com This hydroxylation event creates a binding site that is recognized by the β-domain of the VHL protein. nih.govoncotarget.com Once bound, the CRL2^VHL complex polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome. researchgate.netoncotarget.com This process effectively keeps HIF-α levels low under normoxic conditions. nih.gov

VHL Protein as the Substrate Receptor

Biophysical Characterization of VHL Ligand 2 Hydrochloride Binding to VHL

The interaction between this compound and the VHL protein has been a subject of biophysical studies to quantify its binding affinity and understand the structural changes it induces.

The binding affinity of ligands to the VHL protein is a critical parameter, often expressed as the dissociation constant (K_d). A lower K_d value indicates a stronger binding affinity. Various biophysical techniques are employed to measure these values. For instance, competitive fluorescence polarization (FP) assays are used to assess the ability of a ligand to displace a fluorescently labeled HIF-1α oligopeptide from the VHL binding site. chemrxiv.org

This compound is a derivative of (S,R,S)-AHPC. medchemexpress.com Studies on related VHL ligands have reported a range of binding affinities. For example, the parent compound VH032, from which many VHL ligands are derived, exhibits a K_d in the nanomolar range. medchemexpress.com Another potent VHL inhibitor, VH298, has a reported K_d value of 80 to 90 nM for the VHL:HIF-α interaction. glpbio.commedchemexpress.com The binding affinity of VHL ligands can be influenced by modifications to their chemical structure. nih.gov

Table 1: Binding Affinities of Select VHL Ligands

Compound Binding Affinity (K_d or IC50) Assay Method
VH298 80 - 90 nM (K_d) Not Specified
VHL Ligand 14 196 nM (IC50) Not Specified
VHL-IN-1 37 nM (K_d) Not Specified
VL285 0.34 µM (IC50) Not Specified
MZ1 6.3 nM (K_i) TR-FRET

This table presents a selection of VHL ligands and their reported binding affinities. Data sourced from multiple studies. medchemexpress.comnih.gov

The binding of a ligand to a protein can induce conformational changes. In the case of VHL, the binding of its endogenous substrate, hydroxylated HIF-1α, or synthetic ligands like this compound, can lead to structural rearrangements within the VHL protein and the larger CRL2^VHL complex. These changes are essential for the subsequent steps in the ubiquitination cascade. nih.gov

Interestingly, studies have shown that the binding of VHL inhibitors can lead to the stabilization of the VHL protein itself. Treatment of cells with the VHL inhibitor VH298 resulted in an upregulation of VHL protein levels, not due to increased transcription, but through protein stabilization. biorxiv.org This suggests that the ligand-bound state of VHL may be more stable than its unbound form. biorxiv.org

Binding Affinity Determination (e.g., K_d values)

Mechanism of E3 Ligase Recruitment by this compound in PROTACs

This compound, chemically known as (S,R,S)-AHPC-Me hydrochloride, is a key chemical entity utilized in the field of targeted protein degradation. medchemexpress.comabmole.comnih.gov Its primary function is to act as the recruiting element for the von Hippel-Lindau (VHL) protein within a Proteolysis-Targeting Chimera (PROTAC). medchemexpress.comglpbio.comprobechem.com PROTACs are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell. nih.gov They are designed like a dumbbell, with one end featuring a ligand that binds to the target protein and the other end featuring a ligand, such as this compound, that binds to an E3 ubiquitin ligase. researchgate.net

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL2^VHL complex. nih.govrsc.orgmedchemexpress.com By incorporating this compound, a PROTAC can effectively hijack this cellular machinery. nih.gov The ligand portion of the PROTAC physically engages with the VHL protein, bringing the entire E3 ligase complex into close proximity with the target protein, which it would not normally interact with. nih.govresearchgate.net This induced proximity is the foundational step that initiates the degradation cascade. rsc.org VHL is one of the most frequently recruited E3 ligases in PROTAC development due to the availability of potent ligands that bind to it. medchemexpress.comnih.govmedchemexpress.com

Formation of Productive Ternary Complexes

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and the E3 ligase. nih.govdomainex.co.ukresearchgate.net When a PROTAC incorporating this compound is introduced into a cellular environment, it facilitates this crucial event. One part of the PROTAC binds the POI, and the this compound moiety simultaneously binds to the VHL E3 ligase, effectively acting as a molecular bridge. researchgate.netrsc.org

The stability and conformation of this ternary complex are critical determinants of successful protein degradation. domainex.co.ukresearchgate.net The interactions within the complex are often characterized by cooperativity, where the binding of the PROTAC to one of the proteins can increase its binding affinity for the other. domainex.co.ukcytivalifesciences.com This enhanced binding leads to a more stable and longer-lasting ternary complex, increasing the likelihood of a successful ubiquitination event. rsc.org The specific geometry of the complex, dictated by the structures of the ligands and the connecting linker, must position the target protein in a way that is optimal for the enzymatic action of the E3 ligase. rsc.orgresearchgate.net An example of a PROTAC synthesized using a derivative of this compound is ARV-771, which effectively brings BET proteins into a complex with the VHL E3 ligase. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com

ComponentRole in the Ternary Complex
Target Protein (e.g., BET protein) The specific protein designated for degradation.
PROTAC (e.g., ARV-771) The bifunctional molecule that bridges the target protein and the E3 ligase. nih.govrsc.org
This compound moiety The component of the PROTAC that specifically recognizes and binds to the VHL protein. medchemexpress.comglpbio.com
VHL E3 Ubiquitin Ligase The cellular enzyme complex recruited to the target protein to catalyze ubiquitination. nih.govmedchemexpress.com

Facilitation of Target Protein Ubiquitination

The formation of the ternary complex is not the end goal, but rather the necessary precursor to the enzymatic process of ubiquitination. rsc.orgresearchgate.net By physically tethering the target protein to the VHL E3 ligase, the PROTAC positions the target in close proximity to the ligase's catalytic machinery. nih.govmedchemexpress.com This induced proximity allows the E3 ligase to efficiently catalyze the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. researchgate.net

This process results in the formation of a polyubiquitin (B1169507) chain on the target protein. This chain serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. nih.govnih.govrsc.org After the target protein is degraded into small peptides, the PROTAC molecule and the E3 ligase are released and can engage another target protein molecule, acting catalytically to induce multiple rounds of degradation. researchgate.net The potency of PROTACs like ARV-771, which can degrade BET proteins at sub-nanomolar concentrations, underscores the efficiency of this VHL-mediated ubiquitination and degradation cycle. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comtargetmol.com

PROTAC ExampleVHL Ligand DerivativeTarget ProteinDegradation Efficacy (DC50)Cell Line
ARV-771(S,R,S)-AHPC-Me medchemexpress.commedchemexpress.commedchemexpress.comBET proteins<1 nM medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.commedchemexpress.comCastration-Resistant Prostate Cancer (CRPC) cells medchemexpress.commedchemexpress.commedchemexpress.com

Vhl Ligand 2 Hydrochloride As a Core Element in Protac Design

Structure-Activity Relationship (SAR) Studies of VHL Ligand 2 Hydrochloride Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how chemical structure relates to biological activity. nih.gov In the context of this compound, SAR studies involve synthesizing and testing a series of analogues to identify which structural features are critical for potent and selective activity. nih.gov

These studies have explored modifications at various points on the VHL ligand scaffold. acs.org For example, research has focused on the phenylene core of VHL ligands, a region that had been largely unexplored. acs.org By creating a library of ligands with diverse substituents at this position, researchers were able to identify compounds with significantly improved binding affinity and cellular potency. acs.org

SAR studies have also been instrumental in the development of covalent VHL ligands. acs.orgnih.gov By systematically replacing the hydroxyproline (B1673980) motif with other chemical groups, scientists were able to discover the sulfonyl fluoride (B91410) moiety that led to the first rationally designed covalent VHL ligands. acs.orgnih.gov These studies often employ a combination of synthetic chemistry, biochemical assays, and cellular assays to build a comprehensive picture of the SAR. nih.gov The insights gained from SAR studies are crucial for the ongoing optimization of VHL ligands and the development of more effective VHL-based PROTACs. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(S,R,S)-AHPC-Me hydrochloride
VHL-SF1
VHL-SF2
AR-VHL-SF2
AR2-VHL-SF2
BRD-SF2
VH032
ARV-771
GMB-475
PROTAC 1
Ari-16
ARD-61
ARD-69
MZ1
HL1
HL1CON
CM11
VZ185
AT1
VH298
VH101
TAS-205
TFC-007
Thiophene-2-carboxamide hydrochloride
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Pomalidomide

Exploration of Chemical Modifications at Key Interaction Sites

The potency and cellular uptake of VHL-recruiting PROTACs are heavily influenced by the chemical structure of the VHL ligand. The most widely used VHL ligands, such as VH032, feature a critical (R)-hydroxyproline motif. nih.govbiorxiv.org This group forms an essential hydrogen bond with the Serine 110 (Ser110) residue in the HIF1α binding site of the VHL protein. nih.govbiorxiv.org While crucial for binding, this hydroxyproline motif presents challenges for optimizing properties like cell permeability. nih.govacs.org

Covalent VHL Ligand Strategies for Enhanced Target Engagement

An advanced strategy to improve PROTAC efficacy involves the use of covalent E3 ligase ligands. Covalent PROTACs offer potential advantages over non-covalent versions, such as transforming the transient ternary complex into a more stable binary interaction between the modified E3 ligase and the target protein. nih.gov This can lead to more durable and potent degradation.

In a structure-guided approach, researchers have developed covalent VHL ligands by replacing the key hydroxyl group of the hydroxyproline motif with a reactive electrophilic warhead. nih.govbiorxiv.org One successful strategy involves the use of a sulfonyl fluoride (SF) moiety, which demonstrates balanced reactivity and resistance to hydrolysis. nih.govbiorxiv.org This group is capable of forming a covalent bond with nucleophilic residues like serine. biorxiv.org

Initial designs, such as VHL-SF1, were created to covalently target the Ser110 residue within the VHL binding pocket. biorxiv.org Further optimization, guided by computational docking and structural analysis, led to the development of second-generation ligands like VHL-SF2. In VHL-SF2, peripheral groups were modified to enhance affinity for VHL, which in turn improved the efficiency of the covalent modification. biorxiv.org These optimized covalent VHL ligands have been successfully incorporated into PROTACs to target proteins like the Androgen Receptor (AR) and BRD4 for degradation. nih.govacs.org

PROTAC NameCovalent VHL LigandTarget ProteinKey Research Findings
BRD-SF2VHL-SF2BRD4Induced BRD4 degradation with a DC50 of 17.2 µM and a Dmax of 60% after 18 hours. Showed a reduced decrease in degradation activity in washout experiments compared to the reversible PROTAC MZ-1. nih.govbiorxiv.org
AR-VHL-SF2VHL-SF2Androgen Receptor (AR)Demonstrated effective degradation of AR in LNCaP prostate cancer cells. nih.govbiorxiv.org
AR2-VHL-SF2VHL-SF2Androgen Receptor (AR)A second AR-targeting PROTAC that successfully induced AR degradation, confirming the versatility of the VHL-SF2 ligand. nih.govbiorxiv.org

Advanced PROTAC Architectures Incorporating this compound

Beyond simple bifunctional constructs, researchers are developing more complex PROTAC architectures to enhance degradation potency, selectivity, and overcome potential resistance mechanisms.

Dual-Ligand and Multivalent PROTAC Designs

Multivalent PROTACs represent a significant evolution in degrader design, leveraging avidity and cooperativity to improve performance. These constructs can feature multiple binding moieties for the target protein, the E3 ligase, or even different E3 ligases.

Trivalent PROTACs: One approach involves creating trivalent PROTACs that consist of two target-binding ligands and one E3 ligase ligand, connected through a branched linker. chemrxiv.org A notable example is SIM1, a VHL-based trivalent PROTAC designed to target the Bromodomain and Extra-Terminal motif (BET) family of proteins. chemrxiv.orgscienceopen.com By simultaneously engaging two bromodomains within a single BET protein, SIM1 achieves highly potent and sustained degradation of BRD2, BRD3, and BRD4, showing enhanced anti-cancer activity compared to its bivalent counterparts. chemrxiv.orgrsc.org

Dual-Ligand PROTACs: Another strategy employs dual-ligand PROTACs that feature two copies of a ligand for the protein of interest and two copies of an E3 ligase ligand (e.g., VHL ligand). rsc.org This design aims to form a more stable and durable ternary complex through a multivalent effect, leading to superior degradation efficiency and prolonged activity even after the compound is washed out. rsc.orgresearchgate.net

Heterotrivalent PROTACs: To further enhance ubiquitination and potentially circumvent resistance related to a single E3 ligase, heterotrivalent PROTACs have been developed. These molecules are designed to recruit two different E3 ligases simultaneously. For example, degraders have been synthesized that incorporate ligands for both VHL and Cereblon (CRBN), along with a single target-binding ligand. acs.orgacs.orgchemrxiv.org This dual-ligase recruitment strategy can lead to faster and more potent protein degradation by leveraging the combined ubiquitination activity of both ligases in an additive fashion. acs.orgacs.org

PROTAC TypeArchitectureExample CompoundRecruited LigasesKey Advantage
TrivalentTwo target ligands, one VHL ligandSIM1VHLEnhanced potency and sustained degradation through cooperative binding to two domains on the target protein. chemrxiv.org
Dual-LigandTwo target ligands, two VHL ligands2J2VVHLSuperior degradation and prolonged effect due to increased stability of the ternary complex. rsc.org
HeterotrivalentOne target ligand, one VHL ligand, one CRBN ligandAB3067VHL and CRBNBoosted degradation fitness by recruiting two different E3 ligases, potentially delaying resistance. acs.orgacs.orgchemrxiv.org

Macrocyclic PROTACs for Conformational Control

The flexible linkers used in conventional PROTACs can adopt numerous conformations, many of which are not productive for forming a stable ternary complex. Macrocyclization is an innovative strategy to address this by conformationally constraining the PROTAC molecule. chemrxiv.orgnih.gov This approach aims to "lock" the PROTAC into a bioactive conformation that is pre-organized for binding to both the target protein and the E3 ligase. frontiersin.orgresearchgate.net

The design of the first macrocyclic PROTAC, macroPROTAC-1, was guided by the crystal structure of the ternary complex formed by the linear BET degrader MZ1, VHL, and the second bromodomain of BRD4 (BRD4BD2). nih.govresearchgate.net The structure revealed that the VHL ligand and the BET inhibitor lay in close proximity, suggesting that an additional cyclizing linker could be introduced to create a macrocycle. researchgate.net

Subsequent biophysical and structural studies validated this design. A co-crystal structure of macroPROTAC-1 bound to VHL and BRD4BD2 confirmed that it maintained the desired binding mode. nih.gov Interestingly, while the macrocyclization resulted in a slight loss of binary binding affinity for BRD4, it enhanced the selectivity for the second bromodomain over the first. nih.govresearchgate.net Despite the reduced binary affinity, macroPROTAC-1 exhibited cellular degradation potency comparable to its linear parent, MZ1, highlighting that pre-organizing the molecule's conformation can be an effective strategy for creating potent and selective degraders. nih.govresearchgate.net Further designs, such as "Head-to-Tail" macrocycles, continue to explore this promising approach to improve PROTAC properties. acs.org

Biological Applications and Research Models Utilizing Vhl Ligand 2 Hydrochloride

Targeted Degradation of Oncogenic Proteins

The ability to selectively eliminate disease-driving proteins represents a significant therapeutic strategy. PROTACs built with VHL ligand 2 hydrochloride have been instrumental in targeting and destroying a range of oncogenic proteins that are otherwise difficult to inhibit with traditional small molecules.

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-MYC. invivochem.com Their inhibition is a validated strategy in cancer therapy. This compound is a critical component for synthesizing ARV-771, a potent, VHL-based, pan-BET degrader. acs.orgnih.govbwise.krmdpi.comfrontiersin.org

ARV-771 induces the rapid and efficient degradation of BRD2, BRD3, and BRD4 proteins. aacrjournals.org In cellular models of castration-resistant prostate cancer (CRPC), such as 22Rv1, VCaP, and LnCaP95 cell lines, ARV-771 demonstrated potent degradation of all three BET proteins with a 50% degradation concentration (DC₅₀) of less than 5 nM. invivochem.com This degradation of BET proteins leads to downstream effects, including the suppression of c-MYC levels. invivochem.com The antiproliferative effect of ARV-771 has been shown to be significantly more potent than that of BET inhibitors like JQ-1 and OTX015 in these cancer cell lines. invivochem.com Furthermore, in hepatocellular carcinoma (HCC) cells (HepG2 and Hep3B), ARV-771 also markedly decreased the protein levels of BRD2, BRD3, and BRD4. aacrjournals.org The mechanism is dependent on the recruitment of the VHL E3 ligase, as pretreatment with an excess of a VHL ligand or a proteasome inhibitor blocks the degradation of BRD4. invivochem.com

Table 1: Degradation Activity of ARV-771

Target Proteins Cell Lines Degradation Potency (DC₅₀) Downstream Effect Citation
BRD2, BRD3, BRD4 22Rv1, VCaP, LnCaP95 (CRPC) < 5 nM c-MYC suppression (IC₅₀ < 1 nM) invivochem.com
BRD2, BRD3, BRD4 HepG2, Hep3B (HCC) Effective at 0.1 µM Induces apoptosis aacrjournals.org

Protein kinases are another major class of oncogenic drivers targeted by VHL-based PROTACs.

Focal Adhesion Kinase (PTK2/FAK): PTK2, also known as FAK, is a non-receptor tyrosine kinase that is often overexpressed in various cancers and is involved in tumor progression. acs.orgopnme.com Several VHL-recruiting PROTACs have been developed to target FAK for degradation.

BI-0319 is a VHL-based PROTAC that selectively degrades PTK2. acs.orgnih.gov In A549 lung cancer cells, BI-0319 achieved a Dₘₐₓ (maximum degradation) of 80% with a DC₅₀ of 243 nM. acs.org It has a median DC₅₀ of 82 nM across a panel of eleven HCC cell lines. opnme.com The degradation is confirmed to be VHL-dependent, as a diastereoisomer of the molecule that cannot bind VHL fails to induce PTK2 degradation. acs.org

GSK215 is another potent and selective FAK-degrading PROTAC that utilizes a VHL ligand. A single dose of GSK215 in mice led to rapid and prolonged FAK degradation, lasting approximately 96 hours, demonstrating a significant disconnect between its pharmacokinetic profile and its pharmacodynamic effect. nih.gov

Extracellular signal-regulated kinase 5 (ERK5): ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, and its signaling is implicated in cancer cell proliferation and survival. A series of PROTACs targeting ERK5 for degradation via VHL E3 ligase recruitment have been designed to study the impact of linker composition on cell permeability. acs.orgdiva-portal.orgdiva-portal.org These molecules demonstrate that VHL-based PROTACs can effectively induce the degradation of ERK5, providing valuable tools to probe its function. creative-biolabs.com

Table 2: VHL-Based PROTACs Targeting Oncogenic Kinases | PROTAC | Target Kinase | Cell Line | Degradation Potency (DC₅₀) | Citation | | :--- | :--- | :--- | :--- | :--- | | BI-0319 | PTK2/FAK | A549 | 243 nM | acs.org | | BI-0319 | HCC Panel (median) | 82 nM | opnme.com | | GSK215 | PTK2/FAK | In vivo (mice) | Prolonged degradation (≈96h) | nih.gov | | Various | ERK5 | Not specified | Effective degradation | acs.orgdiva-portal.org |

The Androgen Receptor (AR) is a nuclear receptor that is a critical driver of prostate cancer. Overcoming resistance to anti-androgen therapies, often caused by AR mutations or overexpression, is a major clinical challenge. VHL-based PROTACs offer a strategy to eliminate the AR protein entirely, including resistant variants. tandfonline.com

Several research groups have developed potent AR-degrading PROTACs that incorporate VHL ligands.

ARCC-4 is a next-generation PROTAC that uses the FDA-approved AR antagonist enzalutamide (B1683756) as its targeting moiety and a small-molecule VHL ligand. ARCC-4 induces VHL-mediated degradation of AR with a DC₅₀ of 5 nM in prostate cancer cell lines and is effective against clinically relevant AR mutants. mdpi.com

ARD-69 and ARD-266 are other examples of highly potent, VHL-based AR PROTACs. They have been shown to induce AR degradation with DC₅₀ values of less than 1 nM in AR-positive prostate cancer cells like LNCaP and VCaP. researchgate.net These degraders effectively inhibit AR-regulated gene expression by prompting the recruitment of AR to the VHL E3 ligase complex for proteasomal degradation.

Table 3: VHL-Based PROTACs Targeting the Androgen Receptor

PROTAC Cell Lines Degradation Potency (DC₅₀) Key Features Citation
ARCC-4 Prostate Cancer 5 nM Degrades clinically relevant AR mutants mdpi.com
ARD-69 LNCaP, VCaP < 1 nM Inhibits AR-regulated gene expression researchgate.net
ARD-61 mCRPC Effective AR degradation Overcomes resistance bwise.kr

The versatility of VHL ligand-based PROTACs extends to a growing list of other challenging oncogenic targets.

KRAS G12C: The KRAS protein, particularly with the G12C mutation, has long been considered "undruggable." The PROTAC LC-2 was developed by linking a covalent KRAS G12C inhibitor to a VHL ligand. LC-2 successfully induces the degradation of endogenous KRAS G12C with DC₅₀ values in the range of 0.25 to 0.76 µM in mutant cell lines, leading to sustained suppression of downstream MAPK signaling. acs.org

BCL-XL: The anti-apoptotic protein BCL-XL is another important cancer target. DT2216 is a VHL-based PROTAC that selectively degrades BCL-XL with a DC₅₀ of 63 nM in T-cell acute lymphoblastic leukemia (T-ALL) cells, without affecting the levels of other BCL-2 family members like BCL-2 or MCL-1. nih.govyuntsg.com

RIPK2: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is another target explored with VHL-based PROTACs, demonstrating the broad applicability of this technology. bwise.kr

EZH2: Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, has been targeted by VHL-based degraders, showing enhanced therapeutic activity against lymphoma compared to inhibitors. thno.org

Nuclear Receptors (e.g., Androgen Receptor)

This compound as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic potential, this compound is a cornerstone of chemical probes designed for basic science. By incorporating it into PROTACs, researchers can achieve a "chemical knockdown" of a specific protein, offering a powerful alternative to genetic methods like siRNA or CRISPR. acs.org

Using a PROTAC to eliminate a protein of interest allows researchers to study the resulting physiological and pathological consequences, thereby dissecting the protein's function with high temporal resolution. acs.org Unlike genetic methods, which can sometimes induce compensatory mechanisms due to the permanent alteration of genes, chemical knockdown is rapid, reversible, and tunable.

For example, the development of selective PTK2/FAK degraders like BI-0319 and GSK215 allows for a more precise interrogation of the kinase's scaffolding functions versus its catalytic activity, something that is difficult to achieve with traditional kinase inhibitors which only block the active site. acs.orgnih.gov Similarly, the creation of KRAS G12C degraders like LC-2 facilitates the exploration of how KRAS degradation, as opposed to just inhibition, influences downstream signaling and the viability of cancer cells with more precise temporal control. acs.org This approach, enabled by molecules like this compound, provides a nuanced understanding of protein biology that complements and sometimes surpasses insights gained from other techniques.

Modulating Hypoxia-Inducible Factor (HIF) Pathway Dynamics

The von Hippel-Lindau (VHL) protein is a critical component of a Cullin RING E3 ubiquitin ligase complex, which plays a central role in cellular oxygen sensing. medchemexpress.commedchemexpress.com Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-α), a transcription factor that governs the cellular response to low oxygen levels. nih.gov This recognition is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl-hydroxylase (PHD) enzymes. nih.gov Upon binding, VHL mediates the polyubiquitination of HIF-α, targeting it for immediate degradation by the proteasome. nih.gov This process effectively suppresses the hypoxic response when oxygen is plentiful.

This compound, also known as (S,R,S)-AHPC-Me hydrochloride, functions as a VHL-recruiting moiety, primarily within the framework of Proteolysis-targeting chimeras (PROTACs). medchemexpress.comabmole.com By design, it binds to the same pocket on VHL that normally accommodates the hydroxylated HIF-α subunit. While the principal application of this compound in PROTACs is to induce the degradation of other specific proteins of interest, its engagement with VHL inherently influences the dynamics of the HIF pathway. targetmol.com By occupying the HIF-α binding site, the ligand can compete with endogenous HIF-α, thereby modulating its degradation rate.

Research has demonstrated that small molecule inhibitors designed to block the VHL:HIF-α interaction can stabilize HIF-α levels and elicit a hypoxic response. nih.govtargetmol.com While this compound is typically used to build degraders for other targets like BET proteins in the form of ARV-771, its mechanism of action relies on co-opting the natural substrate-recognition function of VHL. dcchemicals.comtargetmol.com This hijacking of the VHL E3 ligase complex redirects its potent degradation machinery away from its native substrate, HIF-α, and toward the target protein tethered by the PROTAC. This redirection can subtly alter the equilibrium of the HIF pathway, a key consideration in the development and study of VHL-based PROTACs.

Development of Specialized Assay Systems

The unique mechanism of this compound as a VHL-recruiting element has necessitated the development and application of specialized assays to quantify its activity, from initial binding and ubiquitination to final protein degradation.

In Vitro Ubiquitination Assays (e.g., TR-FRET for VHL auto-ubiquitination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful, homogeneous methods well-suited for high-throughput screening (HTS) of E3 ligase activity. bpsbioscience.com For VHL, these assays can be configured to measure its auto-ubiquitination, a process common to many E3 ligases. bpsbioscience.com In this setup, a mixture of Europium-labeled ubiquitin (the TR-FRET donor) and Cy5-labeled ubiquitin (the acceptor) is used in a reconstituted ubiquitination reaction containing the VHL complex, an E1 activating enzyme, and an E2 conjugating enzyme. bpsbioscience.com As VHL catalyzes the formation of polyubiquitin (B1169507) chains on itself, the donor and acceptor-labeled ubiquitin molecules are brought into close proximity, resulting in a FRET signal that is proportional to the ligase activity. bpsbioscience.com This system allows for the screening of compounds that may inhibit or modulate VHL's intrinsic catalytic function.

Another application of TR-FRET is in competitive binding assays to determine the binding affinity of various ligands for the VHL complex. In this format, a fluorescent probe, such as BODIPY FL VH032, which has a high affinity for VHL, is used alongside a terbium-labeled antibody that binds to a tag on the VHL protein complex. nih.govacs.org When the fluorescent probe is bound to VHL, the terbium donor and the BODIPY FL acceptor are close, generating a strong TR-FRET signal. acs.org The introduction of a non-fluorescent competitor ligand, like this compound or its derivatives, displaces the fluorescent probe, leading to a decrease in the signal. nih.gov This allows for the precise calculation of the competitor's binding affinity (Ki). This assay is more sensitive than fluorescence polarization (FP) assays for detecting ligands with lower binding affinities. nih.govacs.org

Table 1: Comparison of VHL Ligand Affinities Using a TR-FRET Binding Assay

CompoundDescriptionKi Value (µM)
VH032VHL Ligand0.0063
VH298VHL Ligand0.024
VH032 amineVHL Ligand5.7
(+)-JQ1Non-VHL Ligand (BETi)No binding detected
Thalidomide derivativeNon-VHL Ligand (CRBN Ligand)No binding detected
This table presents data on the binding affinities of various VHL ligands as determined by a competitive TR-FRET assay. The data demonstrates the assay's ability to quantify high-affinity interactions and its specificity, as non-VHL ligands show no binding. Data sourced from research on VHL fluorescent probes. nih.gov

Cellular Target Engagement and Degradation Assays (e.g., NanoBRET, Western Blot)

Confirming that a ligand engages its intended target within the complex environment of a living cell is a critical step in drug discovery. For VHL-recruiting molecules, NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays provide a robust method for measuring target engagement and ternary complex formation in real-time. selvita.compromega.com

The NanoBRET Target Engagement assay typically involves expressing VHL as a fusion protein with NanoLuc luciferase. promega.comacs.org A cell-permeable fluorescent tracer that binds to the VHL active site is then added to the cells. In the absence of a competitor, the tracer binds to NanoLuc-VHL, bringing the energy donor (NanoLuc) and acceptor (tracer) into proximity and generating a BRET signal. acs.org When a compound containing this compound is introduced, it competes with the tracer for binding to VHL, causing a dose-dependent decrease in the BRET signal. acs.orgbiorxiv.org This confirms that the compound can enter the cell and bind to VHL.

To verify that a PROTAC can successfully bridge the VHL ligase and the target protein, a ternary complex NanoBRET assay is employed. Here, the target protein is fused to NanoLuc, and the E3 ligase (VHL) is fused to a HaloTag, which is labeled with a fluorescent ligand. selvita.com An effective PROTAC will bring the NanoLuc-target and HaloTag-VHL proteins together, enabling energy transfer and generating a BRET signal, thus confirming the formation of the crucial ternary complex required for degradation. selvita.com

Table 2: Cellular Activity of VHL-Recruiting PROTAC ARV-771

Assay TypeMeasurementTarget ProteinCell LineResult
Degradation AssayDC50BET ProteinsCRPC Cells<1 nM
NanoBRETTernary Complex FormationBRD4HeLa CellsDose-dependent increase in BRET signal
This table summarizes the cellular performance of ARV-771, a PROTAC synthesized using a derivative of this compound. The data shows potent degradation of BET proteins and confirms the PROTAC's ability to form a ternary complex in live cells. medchemexpress.comdcchemicals.comselvita.com

Following confirmation of target engagement and ternary complex formation, Western Blot analysis serves as the gold-standard method to directly visualize and quantify the degradation of the target protein. acs.org In this technique, cells are treated with the PROTAC for a specific duration. The cells are then lysed, and the total protein content is separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with specific antibodies that recognize the target protein and a stable housekeeping protein (loading control) like GAPDH or tubulin. acs.orgacs.org A reduction in the band intensity of the target protein relative to the loading control provides direct evidence of degradation. nih.gov Western blotting is essential for determining key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), as well as for assessing the kinetics and specificity of the degradation process. acs.orgacs.org

Methodological Approaches in Vhl Ligand 2 Hydrochloride Research

Biochemical Characterization Techniques

Biochemical assays are fundamental to understanding and quantifying the molecular events orchestrated by VHL ligand 2 hydrochloride-based PROTACs. These techniques probe the kinetics of the induced ubiquitination process and the intricate protein-protein interactions that drive ternary complex formation.

The primary function of a PROTAC containing this compound is to hijack the cell's ubiquitin-proteasome system (UPS). nih.gov This process involves bringing a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govrsc.org The ubiquitination event itself is a multi-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govbpsbioscience.com VHL is the substrate recognition component of the Cullin2 RING E3 ligase complex (CRL2^VHL^). nih.govnih.gov

The formation of a stable ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the target protein, is a prerequisite for efficient protein degradation. nih.govacs.org A variety of biophysical techniques are used to characterize the protein-protein interactions (PPIs) and protein-ligand binding events that constitute this complex. These assays provide critical data on binding affinities, thermodynamics, and cooperativity.

Several key methods are employed:

Fluorescence Polarization (FP): This technique is widely used to measure the binding affinity of VHL ligands by monitoring the displacement of a fluorescently labeled peptide derived from Hypoxia-Inducible Factor-1α (HIF-1α). acs.orgchemrxiv.org Competitive FP assays are also used to determine the binding affinity (Ki) of PROTACs to VHL and to assess the cooperativity of ternary complex formation in the presence of the target protein. chemrxiv.org

Surface Plasmon Resonance (SPR): SPR is another powerful method for determining the dissociation constants (Kd) of VHL ligands, providing real-time data on the association and dissociation kinetics of the binding interaction. acs.orgchemrxiv.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd) and enthalpy (ΔH). chemrxiv.org It is invaluable for studying the thermodynamics of both binary (PROTAC-protein) and ternary complex formation. chemrxiv.org

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays offer a sensitive and high-throughput method for identifying and characterizing VHL ligands in a homogeneous format. acs.org

NanoBRET™ Target Engagement Assay: This is a cell-based assay that measures the engagement of a PROTAC with the VHL protein inside living cells, providing a more physiologically relevant measure of binding potency (IC50). nih.gov

TechniqueParameter MeasuredApplication in VHL Ligand Research
Fluorescence Polarization (FP)Binding Affinity (Kd, Ki, IC50)Quantifies inhibition of VHL:HIF-α interaction and assesses ternary complex cooperativity. acs.orgchemrxiv.orgchemrxiv.org
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)Determines binding affinity and kinetics of VHL ligands. acs.orgchemrxiv.org
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd), Enthalpy (ΔH)Provides a complete thermodynamic profile of binary and ternary complex formation. chemrxiv.org
Time-Resolved FRET (TR-FRET)Binding/Proximity SignalUsed for high-throughput screening and characterization of VHL ligands and ubiquitination. bpsbioscience.comacs.org
NanoBRET™ AssayTarget Engagement (IC50)Measures ligand binding to VHL in a live-cell environment. nih.gov

Enzyme Kinetics of Ubiquitination

Structural Biology Investigations

Structural biology provides atomic-level insights into how this compound and its derived PROTACs function. By visualizing the molecules and their complexes, researchers can understand the specific interactions that confer potency and selectivity, guiding the rational design of improved degraders.

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand and protein-protein complexes at high resolution. nih.govacs.org In the context of PROTACs, solving the crystal structure of the VHL-PROTAC-target ternary complex is a major goal, as it provides a definitive blueprint for understanding the induced interactions. nih.gov

The first crystal structure of a PROTAC-mediated ternary complex involved the VHL ligand-based PROTAC, MZ1, binding to the VHL complex (VCB) and the second bromodomain (BD2) of the target protein BRD4. nih.govacs.org This landmark structure revealed that the PROTAC does not simply act as a passive bridge but induces novel, favorable protein-protein interactions between VHL and BRD4 that contribute to the stability and cooperativity of the complex. nih.gov These structural studies are critical for structure-based drug design, allowing for the optimization of linkers and ligands to enhance these crucial interfacial contacts. nih.govnih.govacs.org Subsequent crystallographic work on other systems, including macrocyclic PROTACs, has further validated design principles and uncovered new binding modes. chemrxiv.org

ComplexKey Structural FindingSignificance
VCB/MZ1/BRD4(BD2)First ternary crystal structure of a POI/PROTAC/E3 ligase complex. nih.govRevealed extensive, induced protein-protein interactions and provided a basis for rational design. nih.gov
VHL/Ligand ComplexesHigh-resolution structures elucidated the binding mode of novel VHL inhibitors. acs.orgchemrxiv.orgGuided the optimization of ligand affinity and cellular potency. acs.orgchemrxiv.org
VCB/BCL-2/753bShowed markedly different architecture compared to the BCL-xL complex. nih.govExplained target specificity and informed the design of a more potent dual degrader. nih.gov
VHL/Macrocyclic PROTAC 1/Brd4(BD2)Validated the rational design of a macrocyclic PROTAC and identified new linker interactions. chemrxiv.orgDemonstrated a novel approach to "lock" the PROTAC in a bioactive conformation. chemrxiv.org

While crystallography provides a static snapshot of a complex, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, which more closely mimics the cellular environment. nih.govacs.org PROTACs are inherently flexible molecules that exist as an equilibrium of different conformations in solution. nih.govacs.org

NMR studies, particularly those analyzing Nuclear Overhauser Effects (NOEs), can reveal long-range contacts within the PROTAC molecule, indicating that it adopts folded conformations. nih.gov Algorithms such as NAMFIS (NMR analysis of molecular flexibility in solution) are used to deconvolute the time-averaged NMR data into a representative ensemble of solution structures. nih.govacs.org These studies have established a crucial link between a PROTAC's conformational behavior and its physicochemical properties, such as membrane permeability. nih.gov It has been shown that PROTACs capable of adopting folded, compact conformations that mask their polar surface area tend to have higher permeability. nih.gov Additionally, fragment-based screening using ligand-observed NMR techniques, like Paramagnetic Relaxation Enhancement (PRE), has been used to identify novel chemical fragments that bind to VHL. upc.edu

X-ray Crystallography of VHL-Ligand-Target Ternary Complexes

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling are indispensable tools that complement experimental approaches at every stage of VHL ligand research. nih.govacs.org These methods allow for the prediction of binding, the rationalization of experimental results, and the design of new molecules with improved properties.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding pose of a ligand within the VHL binding pocket. nih.gov It helps in prioritizing compounds for synthesis and in designing modifications to improve binding affinity by, for example, predicting how a ligand might interact with key residues like Ser110. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligands and their complexes over time. upc.edu They are used to refine docked poses, explore the conformational landscape of flexible PROTAC linkers, and analyze the stability of ternary complexes. upc.edudundee.ac.ukbiorxiv.org

Pharmacophore Modeling: Based on the known structure of a VHL-ligand complex, a 3D pharmacophore model can be generated that defines the essential features required for binding. acs.org This model then serves as a template for virtual screening of compound libraries to find new potential VHL ligands. acs.org

Ternary Complex Modeling: In silico models of the entire VHL-PROTAC-target ternary complex can be built to predict its stability and geometry, helping to confirm the mechanism of action and guide the design of the linker to achieve optimal presentation of the target to the E3 ligase. nih.gov

Surface and Pocket Analysis: Computational tools like SiteMap and FTMap can be used to analyze the entire surface of the VHL-EloB-EloC (VCB) complex to identify previously unknown or "cryptic" pockets that could be targeted by new classes of ligands. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are foundational computational techniques used to predict and analyze the interaction between a ligand and its protein target at an atomic level. In the context of this compound's parent compound, VH032, these methods have been instrumental in understanding its binding to the von Hippel-Lindau (VHL) protein complex and in the rational design of Proteolysis-Targeting Chimeras (PROTACs).

Initial insights into the binding of VH032 were derived from its co-crystal structure with the VHL-ElonginB-ElonginC (VCB) complex (PDB ID: 4W9H). nih.govacs.org This static model provides a detailed map of the critical interactions. Molecular docking simulations utilize this structural information to predict the preferred orientation and conformation of the ligand within the VHL binding pocket. For VH032, docking studies confirm that the molecule recapitulates the binding mode of the native Hypoxia-Inducible Factor 1α (HIF-1α) peptide it was designed to mimic. nih.govnih.gov

Key interactions observed in both the crystal structure and reinforced through docking simulations include:

Hydroxyproline (B1673980) Mimicry : The core hydroxyproline motif of VH032 is essential, forming a critical hydrogen bond with the side chain of Ser110 in the VHL protein. acs.org

Amide Group Contribution : A significant enhancement in binding affinity for VH032 compared to earlier inhibitors comes from an amide group, which forms a beneficial hydrogen bond with a structural water molecule within the binding pocket. nih.gov

Solvent Exposure : The amide -NH group is oriented towards the solvent, a conformation that prevents unfavorable interactions with the VHL protein surface. nih.gov

Steric Shielding : The bulky tert-Leucine side chain provides a steric shielding effect, which is thought to minimize desolvation penalties upon binding. nih.gov

Table 1: Key Molecular Interactions of VH032 with VHL from Docking and Crystal Structure Analysis

Interacting Ligand Moiety VHL Residue/Component Type of Interaction Reference
Hydroxyproline Motif Ser110 Hydrogen Bond acs.org
Amide Group Structural Water Molecule Hydrogen Bond nih.gov
tert-Leucine Side Chain Binding Pocket Steric Shielding, van der Waals nih.gov
Amide -NH Group Solvent Favorable Orientation nih.gov

Future Perspectives and Unresolved Challenges

Strategies for Enhancing Potency and Selectivity of VHL-Based Degraders

Achieving high potency and exquisite selectivity are paramount in the design of proteolysis-targeting chimeras (PROTACs). For VHL-based degraders, several strategies are being explored to enhance these properties.

Furthermore, the choice of linker—its length, composition, and attachment points to the VHL ligand and the target-binding moiety—significantly influences both potency and selectivity. nih.gov For instance, studies have shown that varying the linker length can lead to preferential degradation of one protein over a structurally similar one. frontiersin.org The use of rigid or cyclic linkers, as opposed to flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, can also constrain the PROTAC conformation, leading to improved selectivity. musechem.com

The VHL ligand itself presents opportunities for optimization. While ligands like VHL ligand 2 hydrochloride are effective, the development of new VHL ligands with different binding affinities and exit vectors can expand the toolbox for PROTAC design. nih.govtandfonline.com For example, using a VHL ligand with weaker binding affinity can sometimes lead to highly potent degraders, potentially by mitigating off-target effects associated with strong inhibition of the VHL-HIF-1α interaction. nih.gov Iterative design cycles, where systematic modifications are made to the VHL ligand, linker, and warhead, coupled with cellular degradation assays, have proven effective in identifying highly potent and selective degraders. acs.org

Overcoming Permeability Barriers for Oral Bioavailability

A significant hurdle for the clinical translation of many PROTACs, including those derived from this compound, is their poor oral bioavailability. This is often attributed to their high molecular weight, large polar surface area, and low aqueous solubility, which are characteristics that fall "beyond the Rule of Five" (Ro5). nih.gov

Several strategies are being actively pursued to overcome these permeability barriers:

Improving Cellular Permeability: Enhancing the ability of PROTACs to cross cell membranes is crucial. nih.gov This can be achieved by optimizing the linker structure, for example, by replacing flexible PEG linkers with more rigid structures like phenyl rings or avoiding multiple amide motifs that can hinder permeability. drugdiscoverytrends.com

Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can effectively reduce the molecule's polarity and size, making it more "ball-like" and improving its ability to traverse the lipid bilayer of cell membranes. drugdiscoverytrends.comwuxiapptec.com

Prodrug Strategies: Modifying the PROTAC with a lipophilic group to create a prodrug can enhance its absorption. nih.govwuxiapptec.com This approach has shown promise in improving the bioavailability of some PROTACs. wuxiapptec.com

Formulation Strategies: Advanced formulation techniques, such as embedding PROTACs in lipid nanoparticle systems or creating amorphous solid dispersions (ASDs), can improve solubility and protect the molecule from degradation in the gastrointestinal tract. nih.govmdpi.com

Expansion of the E3 Ligase Landscape for TPD

While VHL and Cereblon (CRBN) are the most utilized E3 ligases in TPD, the human genome encodes over 600 E3 ligases. researchgate.nettandfonline.com This vast, largely untapped landscape offers significant opportunities to overcome some of the limitations of current PROTACs. researchgate.neticr.ac.uk

Expanding the repertoire of E3 ligases could:

Enhance Tissue Selectivity: Different E3 ligases exhibit varying expression levels across different tissues. tandfonline.comtandfonline.com By recruiting a tissue-specific E3 ligase, it may be possible to achieve targeted protein degradation only in diseased cells, thereby reducing on-target toxicities in healthy tissues. researchgate.neticr.ac.uk

Overcome Resistance: Resistance to VHL- or CRBN-based PROTACs can arise from mutations or downregulation of these E3 ligases or their associated complex components. tandfonline.comtandfonline.com Having a diverse panel of E3 ligase recruiters would provide alternative therapeutic options. icr.ac.uk

Broaden the Scope of Degradable Targets: Not all target proteins may be amenable to degradation by VHL or CRBN. icr.ac.uk Different E3 ligases may have distinct substrate specificities and cellular localizations, potentially enabling the degradation of a wider range of disease-causing proteins. researchgate.net

The discovery of new E3 ligase ligands is a critical step in this expansion. researchgate.net This is being pursued through various approaches, including phenotypic screening and computational methods. researchgate.net

Addressing Resistance Mechanisms to VHL-Recruiting PROTACs

The emergence of resistance is a common challenge in cancer therapy, and PROTACs are no exception. For VHL-recruiting PROTACs, several resistance mechanisms have been identified.

A primary mechanism involves genetic alterations in the components of the VHL E3 ligase complex. nih.gov For instance, mutations or loss of the VHL gene itself, or of other essential components like CUL2 (Cullin 2), can render the PROTAC ineffective. frontiersin.orgnih.govmdpi.com Interestingly, the mechanisms of resistance can differ between VHL- and CRBN-recruiting PROTACs. nih.gov For example, resistance to VHL-based PROTACs has been associated with the loss of CUL2, while resistance to CRBN-based PROTACs has been linked to the deletion of the CRBN gene. nih.govmdpi.com

Other potential resistance mechanisms include:

Downregulation of E3 Ligase Components: Reduced expression of VHL or other proteins in the ubiquitination pathway can limit the efficacy of the degrader. researchgate.net

Alterations in the Target Protein: While less common so far, mutations in the target protein that prevent PROTAC binding could also lead to resistance. nih.gov

Drug Efflux: Increased activity of multidrug resistance pumps could potentially reduce the intracellular concentration of the PROTAC. researchgate.net

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as using combination therapies or developing PROTACs that recruit alternative E3 ligases.

Innovations in Synthetic Methodologies and Chemical Space Exploration for VHL Ligands and PROTACs

The synthesis of PROTACs, which are often large and complex molecules, presents significant chemical challenges. researchgate.netportlandpress.com Innovations in synthetic methodologies are therefore critical for accelerating the discovery and development of new degraders.

Modular Synthesis and Linker Technology: The development of modular and flexible synthetic routes is a key focus. portlandpress.com This often involves the synthesis of VHL ligand precursors, such as those derived from (S,R,S)-AHPC, which can then be readily conjugated to a variety of linkers and target-binding moieties. musechem.comabmole.com The linker itself is a major area of innovation, with a move from simple flexible linkers to more rigid and functionalized structures that can improve the physicochemical properties and degradation activity of the PROTAC. musechem.com

Solid-Phase Synthesis: Solid-phase synthesis offers a promising approach for the rapid generation of PROTAC libraries. researchgate.netportlandpress.comresearchgate.net This technique allows for the efficient exploration of different combinations of VHL ligands, linkers, and warheads, which can significantly accelerate the optimization process. portlandpress.comresearchgate.net

Expanding the Chemical Space of VHL Ligands: While the core scaffold of many VHL ligands is well-established, there is ongoing research to explore new chemical space around this scaffold. tandfonline.com Modifications to different parts of the VHL ligand, such as the phenyl group or the left-hand side (LHS) amide, can lead to improved affinity, better physicochemical properties, and new exit vectors for linker attachment. tandfonline.com

Fundamental Insights into VHL Biology Beyond HIF Regulation in Degrader Design

The von Hippel-Lindau protein is best known for its role in targeting Hypoxia-Inducible Factor alpha (HIF-α) for degradation under normal oxygen conditions. rsc.orgnih.gov However, emerging evidence suggests that VHL has functions that extend beyond HIF regulation. nih.gov

VHL has been implicated in the regulation of other proteins and signaling pathways, including those involved in cell-cell adhesion, the NF-κB pathway, and the activity of other oncogenic proteins. nih.gov Understanding these HIF-independent functions of VHL is crucial for the rational design of VHL-based degraders.

For instance, the observation that VHL inhibitors can lead to an increase in the intracellular levels of the VHL protein itself through a negative feedback mechanism has implications for the long-term use of VHL-recruiting PROTACs. rsc.orgresearchgate.net Furthermore, a deeper understanding of the full spectrum of VHL's substrates and interacting partners could reveal new opportunities for therapeutic intervention and help to anticipate potential off-target effects of VHL-based degraders. nih.gov

Q & A

Q. Methodological

  • Target Engagement : Use cellular thermal shift assays (CETSA) or NanoBRET to confirm ternary complex formation.
  • Degradation Specificity : Perform Western blotting or immunofluorescence to measure target protein levels (e.g., BET proteins for ARV-771) alongside off-target controls (e.g., housekeeping proteins like GAPDH) .
  • Rescue Experiments : Co-treat with proteasome inhibitors (e.g., MG-132) or VHL knockout cells to confirm ubiquitin-proteasome system (UPS)-dependent degradation .

How can researchers address discrepancies in degradation efficiency across cell lines when using this compound-based PROTACs?

Advanced
Variability may arise from differences in E3 ligase expression (e.g., VHL levels), proteasome activity, or target protein stability. To mitigate this:

  • Quantify VHL expression via qPCR or flow cytometry and correlate with degradation efficacy.
  • Use isogenic cell lines (e.g., VHL+/+ vs. VHL−/−) to isolate ligase-specific effects.
  • Optimize PROTAC concentration and treatment duration in dose-response assays (e.g., 24–72 hr time courses) .

What synthetic challenges are associated with conjugating this compound to target protein ligands, and how can they be overcome?

Q. Methodological

  • Reactive Groups : The pendant amine on this compound requires activation (e.g., via NHS esters or click chemistry) for conjugation to carboxylic acid-containing target ligands. Ensure stoichiometric control to avoid cross-linking .
  • Purification : Use reverse-phase HPLC or size-exclusion chromatography to isolate PROTACs from unreacted intermediates.
  • Characterization : Confirm identity via high-resolution mass spectrometry (HRMS) and purity via analytical HPLC (>95%) .

How do exit vector modifications in this compound affect PROTAC-mediated protein degradation?

Advanced
The exit vector (site of linker attachment) determines the orientation of the PROTAC’s E3 ligase and target-binding domains. For example, altering the attachment point on the VHL ligand (e.g., phenolic vs. alkyl groups) can switch degradation specificity between homologous proteins (e.g., CDK4 vs. CDK6) by modifying ternary complex geometry . Computational modeling (e.g., molecular dynamics simulations) and X-ray crystallography are critical for rational exit vector selection .

What are the key considerations for assessing the cellular permeability and pharmacokinetics of this compound-based PROTACs?

Q. Advanced

  • Permeability : Evaluate logP values and membrane permeability via PAMPA or Caco-2 assays. PEG linkers may reduce passive diffusion, necessitating prodrug strategies .
  • Stability : Assess metabolic stability in liver microsomes and plasma protein binding.
  • In Vivo Validation : Use pharmacokinetic (PK) studies in rodent models to measure half-life and tissue distribution, particularly for oncology targets .

How can researchers leverage covalent modifications of this compound to enhance PROTAC activity?

Advanced
Covalent VHL ligands (e.g., VHL-SF1) targeting serine residues (e.g., Ser110) in the VHL binding pocket can improve PROTAC residence time and degradation kinetics. However, off-target reactivity must be minimized via:

  • Selectivity Screening : Use kinome-wide profiling or activity-based protein profiling (ABPP) to identify non-specific interactions.
  • Reversible Covalent Designs : Incorporate warheads with tunable reactivity (e.g., nitriles) to balance potency and safety .

What analytical techniques are essential for characterizing PROTACs containing this compound?

Q. Methodological

  • Structural Confirmation : NMR (1H/13C) and HRMS for molecular weight verification.
  • Purity Assessment : Analytical HPLC with UV detection (λ = 254 nm) .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure VHL-ligand interactions (Kd ~185 nM for VH032 derivatives) .

How can researchers reconcile conflicting data on the isoform selectivity of this compound-based PROTACs?

Advanced
Contradictions may arise from differences in linker attachment points or target protein conformations. To resolve this:

  • Comparative Studies : Test PROTACs with identical linkers but varying exit vectors in parallel.
  • Structural Biology : Use cryo-EM or X-ray crystallography to visualize ternary complex architectures.
  • Proteomic Profiling : Perform global ubiquitination assays (e.g., Ubiscan) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.